Viloxazine

Vue d'ensemble

Description

La Viloxazine est un dérivé de la morpholine bicyclique qui a été initialement développé et commercialisé comme antidépresseur en Europe dans les années 1970. Elle est connue pour son action en tant qu'inhibiteur sélectif de la recapture de la norépinéphrine. Plus récemment, la this compound a été repositionnée pour le traitement du trouble déficitaire de l'attention avec hyperactivité (TDAH) chez les enfants et les adultes .

Méthodes De Préparation

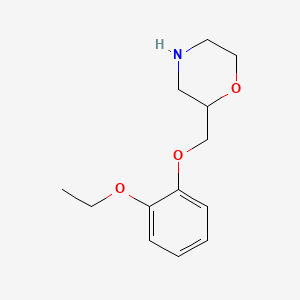

La Viloxazine peut être synthétisée par plusieurs méthodes. Une voie de synthèse courante implique la réaction du 2-éthoxyphénol avec l'épichlorhydrine pour former du 2-(2-éthoxyphénoxy)propanol. Cet intermédiaire est ensuite mis en réaction avec la morpholine pour donner la this compound. Les conditions réactionnelles impliquent généralement un chauffage et l'utilisation d'une base telle que l'hydroxyde de sodium .

Les méthodes de production industrielle se concentrent sur l'optimisation du rendement et de la pureté tout en minimisant les impuretés. Par exemple, la production de chlorhydrate de this compound implique la cristallisation de la this compound à partir d'un solvant approprié, suivie de l'addition d'acide chlorhydrique pour former le sel chlorhydrate .

Analyse Des Réactions Chimiques

La Viloxazine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée à l'aide d'agents tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : Des réactions de substitution nucléophile peuvent se produire, en particulier au niveau du cycle de morpholine.

Les réactifs et conditions courantes utilisés dans ces réactions comprennent des milieux acides ou basiques, des températures variables et des catalyseurs spécifiques. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications en recherche scientifique :

Chimie : Elle est utilisée comme composé modèle dans les études sur les inhibiteurs de la recapture de la norépinéphrine.

Biologie : La recherche sur la this compound a fourni des informations sur les mécanismes de régulation des neurotransmetteurs.

Médecine : La this compound est utilisée dans le traitement du TDAH et a été étudiée pour son potentiel dans le traitement d'autres affections telles que la dépression et la narcolepsie

Industrie : Le composé est utilisé dans l'industrie pharmaceutique pour le développement de nouveaux agents thérapeutiques.

5. Mécanisme d'action

La this compound exerce ses effets principalement en inhibant la recapture de la norépinéphrine, augmentant ainsi la concentration de ce neurotransmetteur dans la fente synaptique. Elle module également l'activité sérotoninergique en agissant comme antagoniste sélectif du récepteur 5-HT2B et agoniste du récepteur 5-HT2C. Ces actions contribuent à ses effets thérapeutiques dans le TDAH et la dépression .

Applications De Recherche Scientifique

Viloxazine has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of norepinephrine reuptake inhibitors.

Biology: Research on this compound has provided insights into the mechanisms of neurotransmitter regulation.

Medicine: This compound is used in the treatment of ADHD and has been studied for its potential in treating other conditions such as depression and narcolepsy

Industry: The compound is used in the pharmaceutical industry for the development of new therapeutic agents.

Mécanisme D'action

Viloxazine exerts its effects primarily by inhibiting the reuptake of norepinephrine, thereby increasing the concentration of this neurotransmitter in the synaptic cleft. It also modulates serotonergic activity by acting as a selective 5-HT2B receptor antagonist and 5-HT2C receptor agonist. These actions contribute to its therapeutic effects in ADHD and depression .

Comparaison Avec Des Composés Similaires

La Viloxazine est souvent comparée à d'autres inhibiteurs de la recapture de la norépinéphrine tels que l'atomoxetine. Bien que les deux composés soient utilisés pour traiter le TDAH, la this compound a un profil unique en raison de son activité sérotoninergique supplémentaire. Ce double mécanisme d'action peut offrir des avantages en termes d'efficacité et de profil d'effets secondaires .

Les composés similaires comprennent :

Atomoxetine : Un autre inhibiteur de la recapture de la norépinéphrine utilisé pour le TDAH.

Méthylphénidate : Un stimulant qui affecte également les niveaux de norépinéphrine et de dopamine.

Bupropion : Un antidépresseur qui inhibe la recapture de la norépinéphrine et de la dopamine.

La combinaison unique de modulation de la norépinéphrine et de la sérotonine de la this compound la distingue de ces autres composés .

Activité Biologique

Viloxazine is a non-stimulant norepinephrine reuptake inhibitor (NRI) primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). This article explores its biological activity, including its mechanism of action, pharmacokinetics, clinical efficacy, and case studies.

This compound functions primarily as a selective norepinephrine reuptake inhibitor, increasing extracellular norepinephrine levels in the central nervous system (CNS). It moderately inhibits the norepinephrine transporter (NET) and exhibits weak antagonistic effects on β-2 adrenergic and α-1b adrenergic receptors. Importantly, this compound shows negligible binding to serotonin transporters (SERT), which means it does not significantly inhibit serotonin reuptake .

Key Mechanisms:

- Norepinephrine Reuptake Inhibition: Increases norepinephrine levels in the synaptic cleft.

- Serotonergic Modulation: Acts as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist, influencing various neurotransmitter systems and hormones .

- Metabolism: Primarily metabolized by CYP2D6, UGT1A9, and UGT2B15 into 5-hydroxy-viloxazine glucuronide, with an elimination half-life of approximately 7 hours .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates a steady-state concentration reached within two days of administration. The maximum concentration () varies with dosage, ranging from 540 to 1600 ng/mL depending on the dose administered. Food intake can affect its absorption, with high-fat meals decreasing and area under the curve (AUC) by approximately 9% .

| Parameter | Value |

|---|---|

| Volume of Distribution | 0.73 ± 0.28 L/kg |

| Protein Binding | 76-82% |

| Elimination Half-Life | ~7 hours |

Clinical Efficacy

Recent clinical trials have demonstrated this compound's efficacy in treating ADHD. A Phase 3 trial involving 310 adolescents showed significant improvements in ADHD symptoms compared to placebo, with changes measured using the ADHD Rating Scale-5 Total score and Clinical Global Impression scale .

Summary of Clinical Trials:

Case Studies and Observations

Several case studies have highlighted both the therapeutic potential and adverse effects associated with this compound. Notably, one study reported cases of overdose; however, all patients recovered without significant sequelae or ECG abnormalities . Another study indicated that while this compound was effective for ADHD, it also presented common side effects such as decreased appetite and fatigue .

Propriétés

IUPAC Name |

2-[(2-ethoxyphenoxy)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11/h3-6,11,14H,2,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWPHCCPCQOJSGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OCC2CNCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35604-67-2 (hydrochloride) | |

| Record name | Viloxazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046817918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6057900 | |

| Record name | Viloxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Attention Deficit Hyperactivity Disorder (ADHD) is a common neurodevelopmental disorder in children characterized by inattention and hyperactivity. In current literature, the pathophysiology of ADHD is understood to involve the imbalance of neurotransmitters, especially dopamine (DA) and norepinephrine (NE). The mechanism of action of viloxazine has not been fully elucidated; however, viloxazine is believed to work by modulating the monoaminergic neurotransmitter systems. Viloxazine is a selective and moderate norepinephrine reuptake inhibitor that binds to the norepinephrine transporter and inhibits the reuptake of norepinephrine. It thereby increases extracellular norepinephrine levels across several brain regions. Viloxazine potentiates serotonergic effects: it was shown to enhance neuronal sensitivity to serotonin and increase serotonin levels in the brain. _In vitro_, viloxazine is an antagonist at 5-HT2B receptors and an agonist 5-HT2C receptors. 5-HT2B receptors expressed on GABAergic interneurons are involved in tonic inhibitory control of serotonin neurons that innervate the medial prefrontal context; thus, antagonism of 5-HT2B receptors may result in disinhibition and enhanced serotonin release in the brain region. There is conflicting evidence in the literature that viloxazine increases dopamine levels in the brain via direct or indirect effects. For example, the norepinephrine transporter is also involved in the reuptake of dopamine in the prefrontal cortex and stimulation of 5-HT2C receptors facilitates DA release and enhances dopaminergic transmission in the brain. As dopamine dysregulation in the prefrontal cortex and amygdala is implicated in ADHD pathophysiology, the impact of viloxazine on dopamine levels may contribute to its mechanism of action. However, there is insufficient evidence to conclude this. Viloxazine has a negligible impact on dopamine in the nucleus accumbens and is not associated with an abuse risk. | |

| Record name | Viloxazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

46817-91-8 | |

| Record name | Viloxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=46817-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Viloxazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046817918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Viloxazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Viloxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Viloxazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VILOXAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5I5Y2789ZF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

178-180 | |

| Record name | Viloxazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.